(5-Chloro-3-pyridinyl)methanol
Overview
Description
(5-Chloro-3-pyridinyl)methanol: is an organic compound with the molecular formula C6H6ClNO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 5-chloro-nicotinic acid methyl ester: One common method involves the reduction of 5-chloro-nicotinic acid methyl ester using sodium borohydride in a mixture of methanol and dichloromethane at 0°C to room temperature.
Reduction of 5-chloro-nicotinic acid: Another method involves the reduction of 5-chloro-nicotinic acid using lithium aluminium hydride in tetrahydrofuran.
Industrial Production Methods: Industrial production methods for (5-Chloro-3-pyridinyl)methanol typically involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. These methods often use automated systems for precise control of reaction conditions and efficient purification processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Chloro-3-pyridinyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be further reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminium hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 5-chloro-3-pyridinecarboxaldehyde or 5-chloro-3-pyridinecarboxylic acid.
Reduction: Formation of various reduced derivatives of this compound.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (5-Chloro-3-pyridinyl)methanol is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It is also used in the synthesis of bioactive molecules that can interact with specific biological targets .
Medicine: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system and inflammatory pathways. Its derivatives have shown potential in treating various medical conditions .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, including pesticides and herbicides. It is also used in the synthesis of specialty chemicals for various applications .
Mechanism of Action
The mechanism of action of (5-Chloro-3-pyridinyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its derivatives can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
3-Pyridinemethanol: Similar structure but lacks the chlorine atom at the 5-position.
5-Chloro-2-pyridinemethanol: Similar structure but with the chlorine atom at the 2-position.
5-Chloro-4-pyridinemethanol: Similar structure but with the chlorine atom at the 4-position.
Uniqueness: (5-Chloro-3-pyridinyl)methanol is unique due to the specific positioning of the chlorine atom at the 5-position and the hydroxymethyl group at the 3-position. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
(5-chloropyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUCWNPKIRQBEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648591 | |
Record name | (5-Chloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22620-34-4 | |
Record name | (5-Chloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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